![molecular formula C11H23NO3 B1485524 1-{[Bis(2-hydroxypropyl)amino]methyl}cyclobutan-1-ol CAS No. 2168660-25-9](/img/structure/B1485524.png)
1-{[Bis(2-hydroxypropyl)amino]methyl}cyclobutan-1-ol
Overview
Description
1-{[Bis(2-hydroxypropyl)amino]methyl}cyclobutan-1-ol, commonly known as BHAC, is a cyclic, water-soluble, bifunctional compound that has a wide range of uses in scientific research and laboratory experiments. It is a versatile compound that can be used as a chelating agent, a reagent, or a catalyst. BHAC is an important tool for scientists and researchers, as it can be used to synthesize a variety of compounds, as well as to catalyze or facilitate chemical reactions.
Scientific Research Applications
Cyclobutane-Containing Compounds
Research on cyclobutane-containing alkaloids derived from terrestrial and marine species has shown that these compounds possess antimicrobial, antibacterial, antitumor, and other activities. The synthesis, origins, and biological activities of these compounds have been reviewed, highlighting their importance as a source of leads for drug discovery (Sergeiko et al., 2008).
Epigenetic Effects of Environmental Chemicals
A systematic review of epidemiologic studies evaluated the association between environmental chemicals and DNA methylation levels in adults. The review concluded that current evidence is insufficient for inference due to differences across studies and limited sample sizes. It emphasized the need for larger and longitudinal studies to validate findings and systematically evaluate dose-response relationships (Ruiz-Hernandez et al., 2015).
Environmental Chemicals and Epigenetics
Another review discussed the role of epigenetics in mediating the toxicity of environmental chemicals, including bisphenol A and heavy metals, which can alter epigenetic marks such as DNA methylation and histone modifications. This review highlighted the need for future research to determine the long-term epigenetic effects of environmental exposure and their implications for disease risk (Baccarelli & Bollati, 2009).
properties
IUPAC Name |
1-[[bis(2-hydroxypropyl)amino]methyl]cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-9(13)6-12(7-10(2)14)8-11(15)4-3-5-11/h9-10,13-15H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFLMJBMMDZFCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC(C)O)CC1(CCC1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[Bis(2-hydroxypropyl)amino]methyl}cyclobutan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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